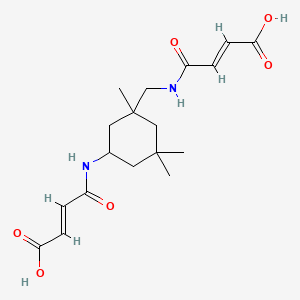
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of maleic anhydride with DL-methionine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-carboxy-1-oxoallyl)-DL-methionine
- N-(3-carboxy-1-oxoallyl)-DL-methionine
Uniqueness
Compared to similar compounds, 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid stands out due to its unique structure, which includes a cyclohexyl ring and multiple functional groups.
Properties
CAS No. |
74340-57-1 |
|---|---|
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-4-[[5-[[(E)-3-carboxyprop-2-enoyl]amino]-1,3,3-trimethylcyclohexyl]methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-17(2)8-12(20-14(22)5-7-16(25)26)9-18(3,10-17)11-19-13(21)4-6-15(23)24/h4-7,12H,8-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b6-4+,7-5+ |
InChI Key |
OSMXVZQQWFMTPK-YDFGWWAZSA-N |
Isomeric SMILES |
CC1(CC(CC(C1)(C)CNC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)C |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















